An In-depth Technical Guide to 2-Methoxy-6-vinylnaphthalene (CAS: 63444-51-9)
An In-depth Technical Guide to 2-Methoxy-6-vinylnaphthalene (CAS: 63444-51-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-vinylnaphthalene is a key organic intermediate, distinguished by its naphthalene core functionalized with methoxy and vinyl groups. This unique structure makes it a valuable precursor in the synthesis of a range of more complex molecules. Its primary significance lies in its role as a pivotal building block in the pharmaceutical industry, most notably in the production of the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety protocols, designed to support professionals in research and drug development.
Physicochemical Properties
2-Methoxy-6-vinylnaphthalene is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 63444-51-9 | [3] |
| Molecular Formula | C₁₃H₁₂O | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 92-96 °C | [2] |
| IUPAC Name | 2-ethenyl-6-methoxynaphthalene | [3] |
Synthesis of 2-Methoxy-6-vinylnaphthalene
The synthesis of 2-Methoxy-6-vinylnaphthalene can be achieved through several strategic pathways. The selection of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Three prominent synthetic routes are the Wittig reaction, dehydration of a precursor alcohol, and the Heck reaction.
Synthesis via the Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds. In this case, 6-methoxy-2-naphthaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.
Reaction Scheme:
Caption: Wittig reaction pathway for the synthesis of 2-Methoxy-6-vinylnaphthalene.
Detailed Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.[4]
-
Wittig Reaction: In a separate flask, dissolve 6-methoxy-2-naphthaldehyde (1.0 equivalent) in anhydrous THF. Cool the ylide solution back to 0°C and add the aldehyde solution dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[5]
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methoxy-6-vinylnaphthalene.[6]
Synthesis via Dehydration of 1-(6-methoxy-2-naphthalenyl)ethanol
This method involves the acid-catalyzed dehydration of the corresponding secondary alcohol, which is readily prepared by the reduction of 2-acetyl-6-methoxynaphthalene.
Reaction Scheme:
Caption: Dehydration of 1-(6-methoxy-2-naphthalenyl)ethanol to yield 2-Methoxy-6-vinylnaphthalene.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-(6-methoxy-2-naphthalenyl)ethanol in a suitable solvent such as toluene.
-
Dehydration: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid. Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected and by TLC analysis.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Synthesis via the Heck Reaction
The Heck reaction provides a powerful method for carbon-carbon bond formation, in this case, by coupling 2-bromo-6-methoxynaphthalene with ethylene gas in the presence of a palladium catalyst.[7] This method is particularly relevant in industrial settings.[7]
Reaction Scheme:
Caption: Heck reaction for the synthesis of 2-Methoxy-6-vinylnaphthalene.
Detailed Experimental Protocol:
-
Reaction Setup: In a pressure-rated reaction vessel, combine 2-bromo-6-methoxynaphthalene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile or DMF.[8][9]
-
Heck Coupling: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene and heat the reaction mixture with stirring. The reaction progress can be monitored by GC-MS analysis of aliquots.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and release the excess ethylene pressure. Filter the mixture to remove the catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by flash chromatography or recrystallization.
Analytical Characterization
The structural confirmation and purity assessment of 2-Methoxy-6-vinylnaphthalene are typically performed using a combination of spectroscopic techniques.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and aromatic protons, as well as the methoxy group. The vinyl protons typically appear as a set of doublet of doublets in the region of δ 5.0-7.0 ppm. The aromatic protons will resonate in the range of δ 7.0-8.0 ppm, and the methoxy protons will be a sharp singlet around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons (typically δ 110-140 ppm), the aromatic carbons (δ 105-160 ppm), and the methoxy carbon (around δ 55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-6-vinylnaphthalene will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
C=C stretch (vinyl): ~1630 cm⁻¹
-
C-O stretch (methoxy): ~1250 cm⁻¹ and ~1030 cm⁻¹
-
Aromatic C=C stretch: ~1600 cm⁻¹ and ~1480 cm⁻¹
-
=C-H bend (vinyl): ~990 cm⁻¹ and ~910 cm⁻¹
-
C-H stretch (aromatic and vinyl): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic - methoxy): ~2830-2950 cm⁻¹[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-Methoxy-6-vinylnaphthalene, the molecular ion peak (M⁺) would be observed at m/z = 184.23. Common fragmentation patterns may involve the loss of a methyl group (-CH₃, M-15) or a methoxy group (-OCH₃, M-31).[15][16]
Applications in Drug Development and Materials Science
Key Intermediate in Naproxen Synthesis
The most prominent application of 2-Methoxy-6-vinylnaphthalene is as a crucial intermediate in the industrial synthesis of Naproxen, a widely used NSAID. The vinyl group is typically converted to a propionic acid moiety in subsequent synthetic steps.
Caption: Role of 2-Methoxy-6-vinylnaphthalene in the synthesis of Naproxen.
Monomer for Polymer Synthesis
The vinyl group in 2-Methoxy-6-vinylnaphthalene allows it to act as a monomer in polymerization reactions. The resulting polymers, poly(2-methoxy-6-vinylnaphthalene), possess interesting properties due to the rigid naphthalene backbone. These polymers are of interest in materials science for applications requiring high thermal stability and specific optical or electronic properties.[17][18] Research has explored the controlled polymerization of vinylnaphthalenes to produce materials with well-defined structures and narrow molecular weight distributions.[17]
Safety and Handling
2-Methoxy-6-vinylnaphthalene is classified as a skin and eye irritant.[3] Appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][19] If there is a risk of dust generation, use a respirator with a particulate filter.[20]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is noted to be heat-sensitive.[2]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[19]
-
References
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